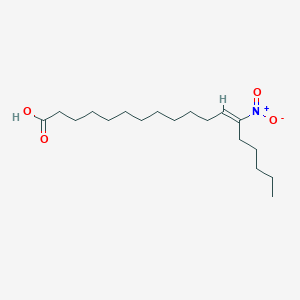

(E)-13-Nitrooctadec-12-enoic Acid

Description

Properties

Molecular Formula |

C18H33NO4 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(E)-13-nitrooctadec-12-enoic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ |

InChI Key |

PQAOIUQONUIELV-BMRADRMJSA-N |

Isomeric SMILES |

CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The Henry-retro-Claisen strategy, first reported in 2010, remains a cornerstone for synthesizing (E)-13-nitrooctadec-12-enoic acid. The process begins with the Henry reaction between a nitroalkane and a cyclooctene-derived aldehyde, forming a nitro alcohol intermediate. Subsequent retro-Claisen fragmentation cleaves the cyclic structure, yielding a linear nitro ester. The final step employs a "buffer-free" enzymatic hydrolysis using lipases to selectively cleave the methyl ester without affecting the nitroalkene moiety.

Key advantages of this method include:

Optimization and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Henry Reaction | Nitromethane, KOtBu, THF, 0°C → RT | 78 | |

| Retro-Claisen | Aqueous HCl, reflux | 65 | |

| Enzymatic Hydrolysis | Candida antarctica lipase, pH 7.4, 37°C | 92 |

This three-step sequence achieves an overall yield of 47% , surpassing earlier methods that struggled with nitroalkene stability during ester hydrolysis.

Modular One-Pot Synthesis via Henry-Dehydration-Deprotection

Streamlined Approach

A 2021 innovation by Manolikakes et al. introduced a one-pot protocol merging Henry reaction, dehydration, and deprotection steps. The synthesis starts with a prenyl-protected carboxylic acid, which undergoes nitroalkane formation via NaNO₂ treatment. A Henry reaction with a long-chain aldehyde (e.g., tetradecanal) installs the fatty acid backbone, followed by acid-catalyzed dehydration to establish the E-configured nitroalkene. Final TFA-mediated deprotection liberates the carboxylic acid.

Performance Metrics

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 18–24 h (total for three steps) | |

| Stereoselectivity | E:Z = 19:1 | |

| Overall Yield | 51% (from prenyl-protected precursor) |

This method’s modularity enables rapid access to structural analogs, such as deuterated or alkyne-tagged derivatives, without requiring separate purification steps.

Regiospecific Synthesis via Nitroalkene Metathesis

Strategic Bond Formation

A 2006 study demonstrated the utility of nitroselenylation followed by selenoxide elimination to construct the this compound skeleton. Selenium-directed nitration ensures precise regiocontrol, avoiding mixtures of regioisomers common in radical-based nitration methods.

Critical Comparison with Radical Nitration

| Factor | Nitroselenylation | Radical Nitration |

|---|---|---|

| Regiochemical Control | >98% (single isomer) | 60–70% (mixed isomers) |

| Functional Group Tolerance | High (esters, ethers) | Low (sensitive to oxidants) |

| Scalability | Moderate (gram-scale) | Limited (milligram-scale) |

While radical nitration using - NO₂ offers a biomimetic route, its lack of regiocontrol limits synthetic utility compared to selenium-mediated strategies.

Challenges in Synthesis and Stability

Chemical Reactions Analysis

Types of Reactions

(E)-13-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives.

Substitution: Substituted nitroalkenes with various functional groups.

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary applications of (E)-13-nitrooctadec-12-enoic acid is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Research indicates that nitrated fatty acids can activate PPARγ-dependent transcription, which plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation .

- Potency : this compound has been shown to activate PPARγ at low concentrations, with an effective concentration (EC50) of approximately 0.62 μM, making it a potent activator compared to other regioisomers .

- Therapeutic Implications : The activation of PPARγ by this compound suggests potential therapeutic applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Anti-inflammatory Properties

Nitro fatty acids, including this compound, exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can modulate inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is central to the inflammatory response .

- Mechanism : The electrophilic nature of nitro fatty acids allows them to react with nucleophiles in biological systems, leading to modifications of proteins that can alter their activity and promote anti-inflammatory effects .

- Case Studies : In murine models, administration of nitro fatty acids resulted in reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as obesity-related inflammation and pulmonary hypertension .

Metabolic Regulation

Research has indicated that this compound may influence metabolic pathways beyond just PPARγ activation. Its interactions with various biomolecules suggest a broader role in metabolic regulation.

- Impact on Lipid Metabolism : Studies have shown that nitrated fatty acids can decrease liver triglyceride accumulation and improve lipid profiles in animal models .

- Potential Applications : These findings highlight the potential for using this compound in developing therapies for non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.

Mechanism of Action

(E)-13-Nitrooctadec-12-enoic Acid exerts its effects primarily through activation of PPARγ. Upon binding to PPARγ, it modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The nitro group plays a crucial role in the interaction with PPARγ, enhancing its binding affinity and transcriptional activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between (E)-13-Nitrooctadec-12-enoic Acid and related compounds:

Key Observations :

- Nitro Group Position: The C13 nitro group in this compound distinguishes it from (E)-9-Nitrooctadec-9-enoic Acid, where the nitro group and double bond are conjugated at C7. This positional variance affects electrophilicity and biological signaling properties .

- Functional Groups : Unlike ethoxycarbonyl-containing analogs (e.g., the compound in ), nitro-fatty acids exhibit stronger electrophilic character, enabling covalent modifications of cellular thiols .

Physicochemical Properties

- Solubility: this compound is soluble in polar solvents like acetone and methanol, similar to other nitro-fatty acids . In contrast, ethoxycarbonyl derivatives exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability : Nitro-fatty acids generally decompose at temperatures above 150°C, whereas ethoxycarbonyl analogs show higher thermal stability (decomposition >200°C) .

Spectroscopic and Computational Data

- NMR Shifts: The nitro group in this compound causes distinct deshielding effects on adjacent protons, as seen in studies of Compound 13 (), where acetoxy groups produce upfield shifts .

- Electronic Circular Dichroism (ECD) : Computational ECD analysis, as applied in , is critical for determining absolute configurations in chiral nitro-fatty acids .

Q & A

Q. How can researchers ensure reproducibility when reporting the effects of this compound in preclinical studies?

- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including detailed sample-size justification and randomization protocols. Deposit raw data (e.g., mass spectra, dose-response curves) in public repositories like Figshare or Zenodo with unique DOIs. Perform power analysis post hoc to confirm statistical adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.